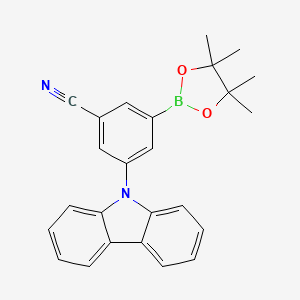
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Unit: The carbazole moiety can be synthesized through a cyclization reaction of appropriate aniline derivatives.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction.
Attachment of the Dioxaborolane Unit: The dioxaborolane unit is attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The dioxaborolane unit can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Carbazole-9-oxide.
Reduction: 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Applications De Recherche Scientifique
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is largely dependent on its application. In the context of OLEDs, the compound acts as an electron-transporting material, facilitating the movement of electrons through the device. The carbazole moiety plays a crucial role in stabilizing the electronic structure, while the dioxaborolane unit enhances the compound’s solubility and processability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9H-Carbazol-9-yl)benzonitrile: Lacks the dioxaborolane unit, resulting in different solubility and electronic properties.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile:
Uniqueness
3-(9H-Carbazol-9-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the carbazole moiety, benzonitrile group, and dioxaborolane unit. This combination imparts the compound with distinct electronic properties, making it highly suitable for applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C25H23BN2O2 |
|---|---|
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
3-carbazol-9-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C25H23BN2O2/c1-24(2)25(3,4)30-26(29-24)18-13-17(16-27)14-19(15-18)28-22-11-7-5-9-20(22)21-10-6-8-12-23(21)28/h5-15H,1-4H3 |
Clé InChI |
GKWWPSPFSFZIQC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)
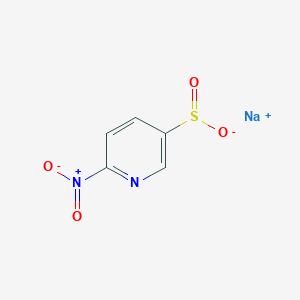
![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
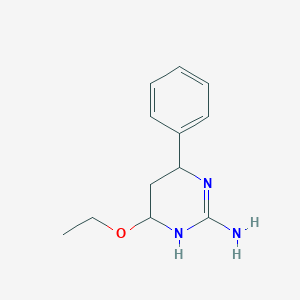
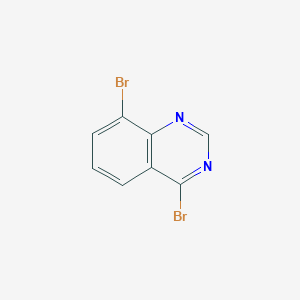
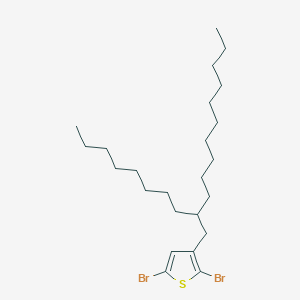
![3-(Bromomethyl)-6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13120152.png)
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
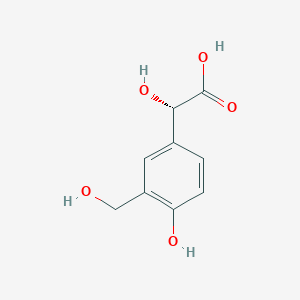
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
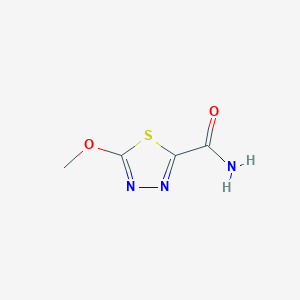
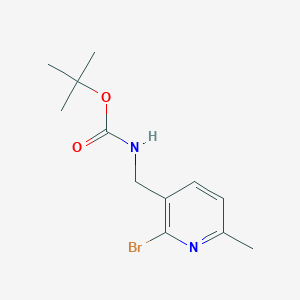
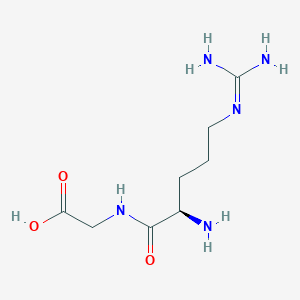
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
